
5-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethylthio)-2-pyridinecarboxylic acid, 97% (5-TFPcA, 97%) is a synthetic organic compound with a variety of applications in scientific research and laboratory experiments. 5-TFPcA, 97% is a white crystalline solid with a molecular formula of C7H4F3NO2S and a molecular weight of 213.16 g/mol. It is a highly reactive compound and is soluble in water, methanol, and ethanol. 5-TFPcA, 97% is used in a variety of scientific research applications and laboratory experiments due to its reactivity and solubility.
科学的研究の応用
5-TFPcA, 97% is used in a variety of scientific research applications. It is a useful reagent for the synthesis of pharmaceuticals, and it has been used in the synthesis of a variety of drugs and other compounds. In addition, it has been used in the synthesis of biologically active molecules, such as peptides and proteins. 5-TFPcA, 97% has also been used in the synthesis of polymers and other materials for a variety of applications.
作用機序
5-TFPcA, 97% is a highly reactive compound and its mechanism of action is based on its reactivity. 5-TFPcA, 97% is able to react with a variety of compounds, including other organic molecules, inorganic molecules, and proteins. This reactivity is due to the presence of the trifluoromethylthio group, which is able to form strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFPcA, 97% are not well understood. However, it is known that 5-TFPcA, 97% is able to react with a variety of molecules, including proteins and other organic molecules. These reactions can result in a variety of biochemical and physiological effects, depending on the molecule that is being reacted with.
実験室実験の利点と制限
The advantages of using 5-TFPcA, 97% in laboratory experiments include its high reactivity and solubility. The reactivity of 5-TFPcA, 97% makes it a useful reagent for the synthesis of a variety of compounds and materials. The solubility of 5-TFPcA, 97% also makes it easy to work with in a variety of laboratory experiments.
The main limitation of 5-TFPcA, 97% is its reactivity. The reactivity of 5-TFPcA, 97% can lead to unwanted side reactions, which can make it difficult to control the reaction. In addition, the reactivity of 5-TFPcA, 97% can make it difficult to control the concentration of the reagent in the reaction mixture.
将来の方向性
There are a number of potential future directions for research on 5-TFPcA, 97%. One potential direction is to explore the potential applications of 5-TFPcA, 97% in the synthesis of pharmaceuticals and other biologically active molecules. Another potential direction is to explore the potential biochemical and physiological effects of 5-TFPcA, 97%. Finally, further research could be conducted to explore the potential advantages and limitations of 5-TFPcA, 97% for laboratory experiments.
合成法
5-TFPcA, 97% can be synthesized in a two-step process. In the first step, 5-trifluoromethylthiopyridine (5-TFMP) is reacted with acetic anhydride in the presence of triethylamine to form 5-trifluoromethylthioacetic anhydride (5-TFMAA). This reaction is carried out at room temperature. In the second step, 5-TFMAA is reacted with 2-pyridinecarboxylic acid in the presence of potassium carbonate to form 5-TFPcA, 97%. This reaction is also carried out at room temperature.
特性
IUPAC Name |
5-(trifluoromethylsulfanyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)14-4-1-2-5(6(12)13)11-3-4/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYJGMIPFFXORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1SC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

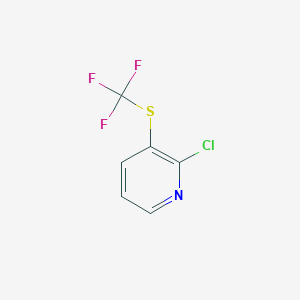

![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)
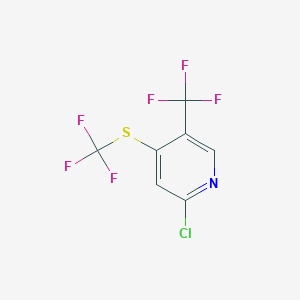

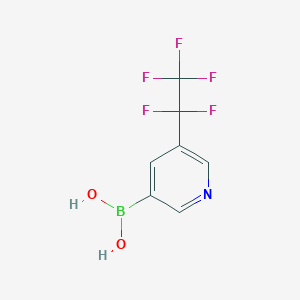
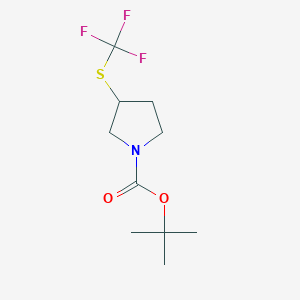
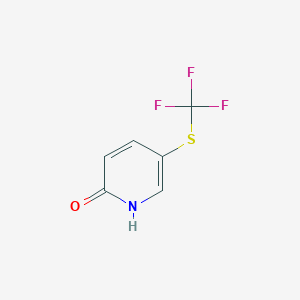
![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)




